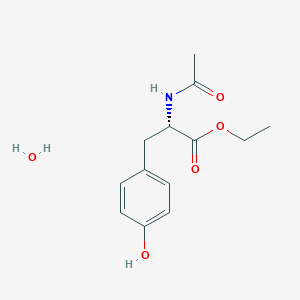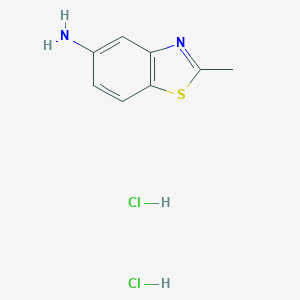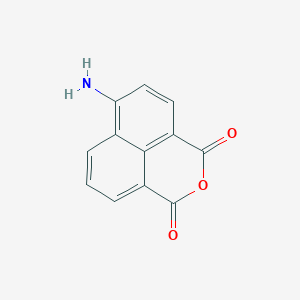
2-Methylpropyl Hydrogen (R)-Methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methylpropyl Hydrogen ®-Methylphosphonate” is a phosphonate compound. Phosphonates are a class of organophosphorus compounds that contain a characteristic C-P bond. They are commonly used in various applications, including medicine, agriculture, and industry .
Chemical Reactions Analysis
Phosphonates, like “2-Methylpropyl Hydrogen ®-Methylphosphonate”, can undergo various chemical reactions. For example, they can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the mechanical properties of related compounds have been calculated, such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Mechanism of Action
Target of Action
Methyl(2-methylpropoxy)phosphinic acid, also known as isobutyl hydrogen methylphosphonate or 2-Methylpropyl Hydrogen ®-Methylphosphonate, is a type of phosphinic acid derivative. Phosphinic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . Therefore, the primary targets of this compound could be various metabolic enzymes in the body.
Mode of Action
Given its structural similarity to other phosphinic acids, it’s plausible that it interacts with its targets (metabolic enzymes) by mimicking the phosphates and carboxylates of biological molecules . This mimicry could lead to the inhibition of these enzymes, disrupting normal metabolic processes.
Biochemical Pathways
Phosphonates, a related class of compounds, are known to inhibit metabolic enzymes and disrupt various biochemical pathways . For instance, fosfomycin, a representative phosphonate natural product, inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase, a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis .
Pharmacokinetics
Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known to be useful intermediates and biologically active compounds . The hydrolysis may take place under both acidic and basic conditions .
Action Environment
The action, efficacy, and stability of methyl(2-methylpropoxy)phosphinic acid could be influenced by various environmental factors. These could include the pH of the environment (as the compound can undergo hydrolysis under both acidic and basic conditions ), the presence of other compounds, and the specific characteristics of the biological system in which it is present.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl(2-methylpropoxy)phosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGLGLXWTVMUCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578099 |
Source


|
| Record name | 2-Methylpropyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1604-38-2 |
Source


|
| Record name | 2-Methylpropyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1604-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is there a need for derivatization of organophosphorus nerve agent degradation products like 2-Methylpropyl Hydrogen (R)-Methylphosphonate for analysis using gas chromatography?
A1: Organophosphorus nerve agent degradation products, including 2-Methylpropyl Hydrogen (R)-Methylphosphonate, often exhibit low volatility and poor thermal stability. [] These characteristics make them challenging to analyze directly using gas chromatography (GC), which relies on the volatilization of analytes. Derivatization, a chemical modification process, is employed to improve the volatility and thermal stability of these compounds. This enhancement allows for efficient separation and detection by GC methods, enabling researchers to identify and quantify these degradation products in various matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)

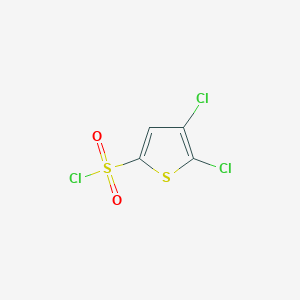

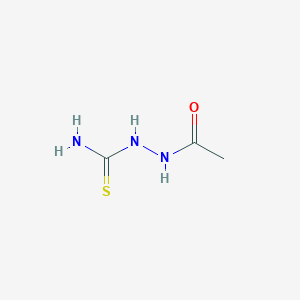
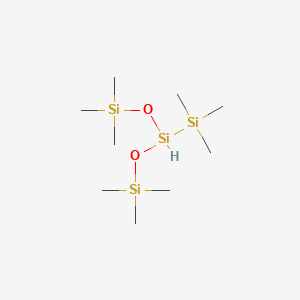

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)
